molecular formula C24H28N4O3S2 B3298509 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897484-72-9

4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3298509
CAS No.: 897484-72-9
M. Wt: 484.6 g/mol
InChI Key: AOILCXVBCOGLDA-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, substituted with various functional groups including pyrrolidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-17-5-6-18(2)22-21(17)25-24(32-22)27-15-13-26(14-16-27)23(29)19-7-9-20(10-8-19)33(30,31)28-11-3-4-12-28/h5-10H,3-4,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOILCXVBCOGLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine and pyrrolidine groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antihypertensive Agents : Research indicates that compounds with similar structures can act as dual angiotensin and endothelin receptor antagonists. This suggests that 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole could be investigated for its ability to lower blood pressure through modulation of these pathways .
  • Anticancer Properties : Benzothiazole derivatives have been studied for their anticancer activities. The compound's ability to inhibit specific kinases or other cancer-related pathways could be explored through in vitro and in vivo studies, targeting various cancers such as breast and lung cancer .
  • Neuropharmacology : The piperazine ring is often associated with neuroactive properties. Compounds in this class have been investigated for their effects on neurotransmitter systems, potentially leading to applications in treating anxiety or depression disorders .

Mechanistic Studies

To better understand the pharmacodynamics of 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole, mechanistic studies should focus on:

  • Receptor Binding Affinity : Assessing how the compound interacts with various receptors could elucidate its therapeutic potential.
  • Enzyme Inhibition : Evaluating its capacity to inhibit enzymes involved in disease processes, such as kinases or phosphodiesterases.

Case Studies

Several studies have highlighted the efficacy of similar benzothiazole derivatives:

StudyCompoundApplicationFindings
Benzothiazole derivative AAntihypertensiveShowed significant blood pressure reduction in animal models.
Benzothiazole derivative BAnticancerInduced apoptosis in cancer cell lines through kinase inhibition.
Benzothiazole derivative CNeuropharmacologicalImproved symptoms of anxiety in rodent models.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethyl-2-{4-[4-(morpholine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
  • 4,7-dimethyl-2-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Uniqueness

4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other scientific research fields.

Biological Activity

The compound 4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (commonly referred to as compound A) is a benzothiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

Compound A can be structurally represented as follows:

C19H24N4O2S2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}_2

The structure includes a benzothiazole core, a piperazine moiety, and a pyrrolidine sulfonyl group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. Compound A's structural features suggest it may exhibit similar properties. Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • DU-145 (prostate cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)

In a study by Al-Soud et al., derivatives of benzothiazole including those with piperazine and sulfonamide groups demonstrated significant antiproliferative activity against DU-145 and HepG2 cell lines with CC50CC_{50} values around 8 µM .

Enzyme Inhibition

Compound A has also been evaluated for its enzyme inhibitory properties. Specifically, its potential as an acetylcholinesterase (AChE) inhibitor has been investigated:

  • AChE Inhibition : The compound displayed moderate inhibitory activity against AChE, which is significant for treating neurodegenerative diseases like Alzheimer’s .

Study 1: Antiproliferative Effects

A detailed study conducted on various benzothiazole derivatives including compound A revealed that modifications on the piperazine ring significantly influenced antiproliferative activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines .

Molecular docking studies indicated that compound A interacts with target proteins through hydrophobic interactions and hydrogen bonding. This interaction potentially leads to apoptosis in cancer cells by disrupting cell cycle progression .

Data Table: Summary of Biological Activities

Biological Activity Cell Line Effect Reference
AntiproliferativeDU-145CC50 = 8 µM
AntiproliferativeHepG2CC50 = 9 µM
AChE InhibitionN/AModerate Inhibition
AntibacterialSalmonella typhiModerate Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

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